methyl N-{[2-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-tryptophanate
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Overview
Description
METHYL 3-(1H-INDOL-3-YL)-2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE is a complex organic compound that features an indole ring, a tetrazole ring, and a formamido group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(1H-INDOL-3-YL)-2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE typically involves multi-step organic reactions. The process may start with the formation of the indole ring, followed by the introduction of the tetrazole ring and the formamido group. Common reagents and conditions include:
Indole Formation: Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone.
Tetrazole Formation: Cycloaddition reactions involving azides and nitriles.
Formamido Group Introduction: Formylation reactions using formic acid derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(1H-INDOL-3-YL)-2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL 3-(1H-INDOL-3-YL)-2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE involves its interaction with molecular targets such as enzymes or receptors. The indole and tetrazole rings may facilitate binding to specific sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-(1H-INDOL-3-YL)-2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE
- METHYL 3-(1H-INDOL-3-YL)-2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]AMIDO}PROPANOATE
- METHYL 3-(1H-INDOL-3-YL)-2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}PROPANOATE
Uniqueness
The unique combination of the indole, tetrazole, and formamido groups in METHYL 3-(1H-INDOL-3-YL)-2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H18N6O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-[[2-(tetrazol-1-yl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C20H18N6O3/c1-29-20(28)17(10-13-11-21-16-8-4-2-6-14(13)16)23-19(27)15-7-3-5-9-18(15)26-12-22-24-25-26/h2-9,11-12,17,21H,10H2,1H3,(H,23,27)/t17-/m0/s1 |
InChI Key |
KGVCSBBXRPOCSZ-KRWDZBQOSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3N4C=NN=N4 |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3N4C=NN=N4 |
Origin of Product |
United States |
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